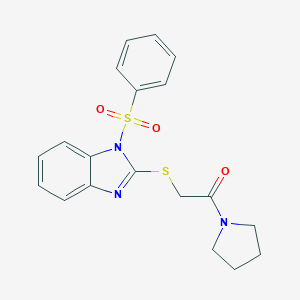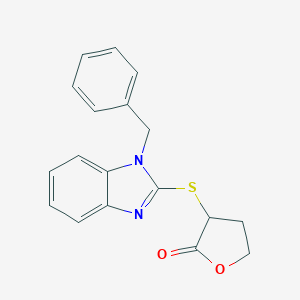![molecular formula C18H19NO4 B270211 Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)
Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate, also known as EMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.38 g/mol.
Mécanisme D'action
The exact mechanism of action of Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate is not fully understood. However, studies have suggested that Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate exerts its biological effects through the inhibition of various enzymes and receptors. For example, Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has also been found to inhibit the proliferation of cancer cells through the inhibition of various signaling pathways.
Biochemical and Physiological Effects:
Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in the inflammatory response. In addition, Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate also has some limitations. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its biological effects. In addition, the potential side effects of Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate are not fully known, and more research is needed to determine its safety profile.
Orientations Futures
There are several future directions for the study of Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate. One area of research is the development of novel Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate derivatives with improved biological activity and selectivity. Another area of research is the investigation of the potential use of Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate in combination with other drugs for the treatment of various diseases. In addition, more research is needed to fully understand the mechanism of action of Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate and its potential side effects. Finally, the potential use of Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate in the fabrication of organic electronic devices is an area of research that warrants further investigation.
Méthodes De Synthèse
Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate can be synthesized through a multistep process involving the reaction of 2-methoxybenzoyl chloride with ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate. The final product is purified through recrystallization using a suitable solvent such as ethanol.
Applications De Recherche Scientifique
Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has been found to exhibit insecticidal and fungicidal properties and can be used as a pesticide. In material science, Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate has been studied for its potential use in the fabrication of organic electronic devices.
Propriétés
Nom du produit |
Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate |
|---|---|
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
ethyl 3-[[2-(2-methoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-23-18(21)14-8-6-9-15(11-14)19-17(20)12-13-7-4-5-10-16(13)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Clé InChI |
YSTUGDUREMTFIK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)
![4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270149.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)